molecular formula C22H24N2O3 B11009648 N-(2,3-dihydro-1H-inden-5-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11009648
M. Wt: 364.4 g/mol
InChI Key: TXYPORBMDYNYFC-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(4-ETHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidinecarboxamide core, which is substituted with a 2,3-dihydro-1H-inden-5-yl group and a 4-ethoxyphenyl group. The presence of these functional groups contributes to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(4-ETHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinecarboxamide core, followed by the introduction of the 2,3-dihydro-1H-inden-5-yl and 4-ethoxyphenyl groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(4-ETHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(4-ETHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(4-ETHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE
  • N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(4-PROPOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE
  • N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(4-BUTOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE

Uniqueness

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-(4-ETHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is unique due to the presence of the 4-ethoxyphenyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H24N2O3/c1-2-27-20-10-8-19(9-11-20)24-14-17(13-21(24)25)22(26)23-18-7-6-15-4-3-5-16(15)12-18/h6-12,17H,2-5,13-14H2,1H3,(H,23,26)

InChI Key

TXYPORBMDYNYFC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(CCC4)C=C3

Origin of Product

United States

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